molecular formula C11H14BrFN2OS B12855340 (R,Z)-N-(1-(5-bromo-2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide

(R,Z)-N-(1-(5-bromo-2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B12855340
M. Wt: 321.21 g/mol
InChI Key: HGFSZPBJOXIGTE-CHHVJCJISA-N
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Description

(R,Z)-N-(1-(5-bromo-2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide is a synthetic organic compound that features a pyridine ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,Z)-N-(1-(5-bromo-2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The starting materials might include 5-bromo-2-fluoropyridine and 2-methylpropane-2-sulfinamide. The key steps could involve:

    Halogenation: Introduction of bromine and fluorine atoms to the pyridine ring.

    Condensation: Formation of the imine (ethylidene) linkage.

    Sulfinamide Formation: Introduction of the sulfinamide group under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the sulfinamide group.

    Reduction: Reduction reactions could target the imine linkage or other functional groups.

    Substitution: Halogen atoms on the pyridine ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfonamides, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (R,Z)-N-(1-(5-chloro-2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide
  • (R,Z)-N-(1-(5-bromo-2-chloropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide

Uniqueness

The presence of both bromine and fluorine atoms on the pyridine ring, along with the specific configuration of the imine and sulfinamide groups, may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H14BrFN2OS

Molecular Weight

321.21 g/mol

IUPAC Name

(NZ)-N-[1-(5-bromo-2-fluoropyridin-3-yl)ethylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C11H14BrFN2OS/c1-7(15-17(16)11(2,3)4)9-5-8(12)6-14-10(9)13/h5-6H,1-4H3/b15-7-

InChI Key

HGFSZPBJOXIGTE-CHHVJCJISA-N

Isomeric SMILES

C/C(=N/S(=O)C(C)(C)C)/C1=C(N=CC(=C1)Br)F

Canonical SMILES

CC(=NS(=O)C(C)(C)C)C1=C(N=CC(=C1)Br)F

Origin of Product

United States

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